Tert-butyl 5-chloro-2-hydroxybenzoate
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Overview
Description
Benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C₁₁H₁₃ClO₃. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 1,1-dimethylethyl group, and the hydrogen atom in the hydroxyl group is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 5-chloro-2-hydroxy-: Similar structure but lacks the 1,1-dimethylethyl ester group.
Salicylic acid, 5-chloro-: Similar structure but lacks the ester group.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar ester group but different substitution pattern.
Uniqueness
Benzoic acid, 5-chloro-2-hydroxy-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
255908-45-3 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
tert-butyl 5-chloro-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 |
InChI Key |
MUAXDWFAZSFNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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